(Dibutylamino)acetonitrile chemical structure and properties
(Dibutylamino)acetonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dibutylamino)acetonitrile, a tertiary aminonitrile, holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a nitrile group and a dibutylamino moiety, offers multiple reactive sites for the construction of more complex molecules, including nitrogen-containing heterocycles and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, plausible experimental protocol for the synthesis of (Dibutylamino)acetonitrile. Due to a scarcity of published experimental data for this specific compound, some properties are predicted or extrapolated from analogous compounds.
Chemical Structure and Properties
The chemical structure of (Dibutylamino)acetonitrile consists of a central acetonitrile core with two butyl groups attached to the nitrogen atom of the amino group.
Identifier and Molecular Information
| Property | Value |
| IUPAC Name | 2-(Dibutylamino)acetonitrile |
| CAS Number | 18071-38-0[1] |
| Molecular Formula | C₁₀H₂₀N₂[1] |
| Molecular Weight | 168.28 g/mol [1] |
| Canonical SMILES | CCCCN(CCCC)CC#N |
| InChI | InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 |
Physicochemical Properties
| Property | Value | Source |
| Predicted XlogP | 2.6 | PubChem[2] |
| Predicted log Pow | -0.54 (at 25 °C) | Sigma-Aldrich SDS |
| Boiling Point | No experimental data available. (For analogous (n-Butylamino)acetonitrile: 85 °C at 9 mm Hg) | ChemicalBook[3] |
| Melting Point | No experimental data available. | |
| Density | No experimental data available. (For analogous (n-Butylamino)acetonitrile: 0.891 g/mL at 25 °C) | ChemicalBook[3] |
| Solubility | Expected to be soluble in organic solvents. | |
| Refractive Index | No experimental data available. (For analogous (n-Butylamino)acetonitrile: n20/D 1.434) | ChemicalBook[3] |
Experimental Protocols
Synthesis of (Dibutylamino)acetonitrile via Strecker Reaction
The most plausible synthetic route to (Dibutylamino)acetonitrile is a variation of the Strecker synthesis, a well-established method for preparing α-aminonitriles. This one-pot, three-component reaction involves the condensation of an amine (dibutylamine), an aldehyde (formaldehyde), and a cyanide source (e.g., sodium cyanide).
Reaction Scheme:
Caption: Synthesis of (Dibutylamino)acetonitrile.
Materials and Equipment:
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Dibutylamine
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Formaldehyde (37% aqueous solution)
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Sodium cyanide (NaCN)
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Hydrochloric acid (HCl), concentrated
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Diethyl ether
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Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
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Amine and Acid: To the flask, add dibutylamine (1 mole equivalent) and an equimolar amount of concentrated hydrochloric acid, diluted with water. Stir the mixture until the dibutylamine salt is fully dissolved.
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Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1 mole equivalent) to the stirred solution of the dibutylamine salt from the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1 mole equivalent) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
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Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure (Dibutylamino)acetonitrile.
Characterization
Due to the lack of experimental spectroscopic data, the following are predicted characteristic signals for (Dibutylamino)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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A triplet corresponding to the methyl protons (-CH₃) of the butyl groups.
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Multiplets for the methylene protons (-CH₂-) of the butyl groups.
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A singlet for the methylene protons adjacent to the nitrile group (-CH₂CN).
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A triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).
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¹³C NMR:
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A signal for the nitrile carbon (-C≡N).
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Signals for the carbons of the butyl groups.
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A signal for the methylene carbon adjacent to the nitrile group.
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A signal for the methylene carbons adjacent to the nitrogen atom.
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Infrared (IR) Spectroscopy:
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A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of a nitrile.[4]
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C-H stretching vibrations from the butyl groups in the region of 2850-2960 cm⁻¹.
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C-N stretching vibrations in the fingerprint region. As a tertiary amine, it will lack the characteristic N-H stretching bands.[5]
Mass Spectrometry (MS):
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The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.
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Fragmentation patterns would likely involve the loss of butyl groups and other characteristic fragments.
Safety and Handling
(Dibutylamino)acetonitrile is expected to be a hazardous chemical. A safety data sheet for a related compound indicates that it may be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation.
Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Ground and bond containers and receiving equipment to prevent static discharge.
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Avoid breathing vapors or mist.
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Wash hands thoroughly after handling.
Logical Relationships in Synthesis
The synthesis of (Dibutylamino)acetonitrile is a step-wise process that can be visualized as a logical workflow.
Caption: Experimental workflow for the synthesis.
Conclusion
(Dibutylamino)acetonitrile is a chemical compound with significant potential in synthetic chemistry. While experimental data on its properties are limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Researchers and drug development professionals are encouraged to use the provided information as a starting point for their work, with the understanding that further experimental validation is necessary. The outlined safety precautions should be strictly adhered to when handling this compound and its reagents.








